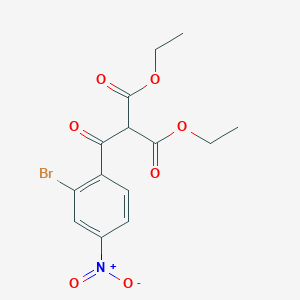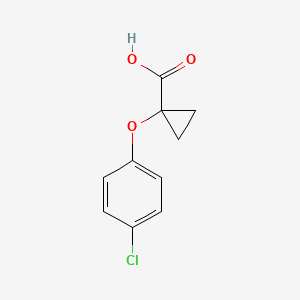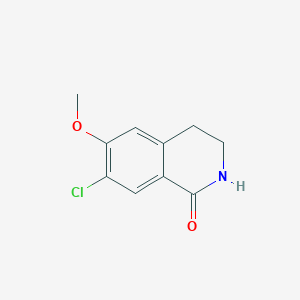
3-Nonyl-2-thiopheneboronic acid pinacol ester
説明
3-Nonyl-2-thiopheneboronic acid pinacol ester is a biochemical used for proteomics research . It has a molecular formula of C19H33BO2S and a molecular weight of 336.34 .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations . The protodeboronation of these esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .科学的研究の応用
Palladium-Catalyzed Cross-Coupling Reactions
Boronic esters, including pinacol esters, are pivotal in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex organic structures. For instance, Takagi et al. (2002) demonstrated the synthesis of 1-alkenylboronic acid pinacol esters through a palladium-catalyzed cross-coupling reaction, showcasing the utility of boronic esters in constructing unsymmetrical 1,3-dienes, a fundamental building block in organic synthesis (Takagi et al., 2002).
Polymer Science
In the realm of polymer science, boronic esters serve as monomers in the Suzuki polycondensation process to produce alternating thiophene−phenylene copolymers, as researched by Jayakannan et al. (2001). This process highlights the role of thiophenebisboronic derivatives (acids and esters) in fabricating well-defined polymers with potential applications in electronic and photonic devices (Jayakannan et al., 2001).
Material Science and Photophysics
Arylboronic esters exhibit unique photophysical properties, such as room-temperature phosphorescence, which can be leveraged in developing new materials for organic light-emitting diodes (OLEDs) and other photonic applications. Shoji et al. (2017) discovered that simple arylboronic esters phosphoresce at room temperature, suggesting potential applications in the development of organic phosphorescent materials (Shoji et al., 2017).
Radioprotection and Drug Delivery
Phenylboronic acid pinacol ester-conjugated polymers have been explored for radioprotection and drug delivery. Choi et al. (2021) synthesized nanoparticles for the radiosensitive delivery of caffeic acid phenethyl ester (CAPE), indicating the therapeutic potential of boronic ester-functionalized materials in medicine and biotechnology (Choi et al., 2021).
作用機序
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic esters, including this compound, are generally involved in catalytic reactions that form carbon-carbon (c-c) bonds . These reactions are crucial in organic synthesis, allowing for the construction of complex organic compounds from simpler precursors.
Biochemical Pathways
It’s known that boronic esters are involved in the suzuki–miyaura reaction, a type of cross-coupling reaction, which is a fundamental process in organic chemistry .
Result of Action
As a boronic ester, it’s likely involved in the formation of c-c bonds, which are fundamental in the synthesis of complex organic compounds .
生化学分析
Biochemical Properties
3-Nonyl-2-thiopheneboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This interaction is crucial in the inhibition of certain enzymes and the modulation of protein functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic pathways and gene regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group in the compound can form covalent bonds with hydroxyl groups in enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound’s ability to form covalent bonds with hydroxyl groups allows it to participate in reactions that modify metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its effects on cellular activities. The compound’s targeting signals and post-translational modifications direct it to specific organelles, influencing its activity and function .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-nonylthiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33BO2S/c1-6-7-8-9-10-11-12-13-16-14-15-23-17(16)20-21-18(2,3)19(4,5)22-20/h14-15H,6-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSCDOHSRKNJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)





![2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1456360.png)




![2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B1456368.png)
